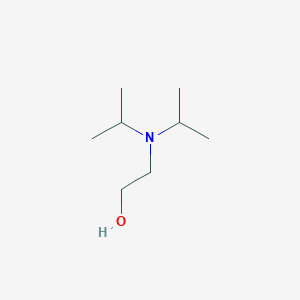

2-(Diisopropylamino)ethanol

Description

Properties

IUPAC Name |

2-[di(propan-2-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWUVGFIXPNBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Record name | N,N-DIISOPROPYL ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021822 | |

| Record name | N,N-Diisopropylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-diisopropyl ethanolamine appears as a colorless liquid. Slightly soluble in water and less dense than water. Severely irritates skin and eyes. Used to make other chemicals. | |

| Record name | N,N-DIISOPROPYL ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

175 °F (NFPA, 2010) | |

| Record name | N,N-DIISOPROPYL ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-80-0 | |

| Record name | N,N-DIISOPROPYL ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Diisopropylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoethanoldiisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diisopropylamino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[bis(1-methylethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diisopropylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-diisopropylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOETHANOLDIISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK7FND4TJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structural Properties of 2-(Diisopropylamino)ethanol

Introduction

This compound, also known as N,N-Diisopropylethanolamine (DIPA), is an amino alcohol with the chemical formula C₈H₁₉NO.[1] It presents as a colorless to light yellow, oily liquid with an ammoniacal odor.[2][3] This compound is a crucial intermediate and building block in organic synthesis.[4] Its dual functionality, containing both a tertiary amine and a primary alcohol group, allows it to participate in a wide range of chemical reactions, making it a versatile reagent.[5]

Notably, it serves as a precursor in the development of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[4] It is also an intermediate in the production of the nerve agent VX.[3] This guide provides a comprehensive overview of its structural and physicochemical properties, spectroscopic data, and relevant biological pathways.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉NO | [1][2][6][7] |

| Molecular Weight | 145.24 g/mol | [1][2][7][8] |

| Appearance | Colorless to light yellow oily liquid | [2][3][6] |

| Boiling Point | 187-192 °C | [2][6][8] |

| Melting Point | -39 °C | [2][6] |

| Density | 0.826 g/mL at 25 °C | [2][6][8] |

| Refractive Index (n20/D) | 1.442 | [2][6][8] |

| Flash Point | 158 °F (70 °C) / 175 °F (79.4 °C) | [2][6][7] |

| Vapor Pressure | <1 mm Hg at 20 °C | [2][6][8] |

| Vapor Density | 5 (vs air) | [2][8] |

| Solubility | Slightly soluble in water; Soluble in chloroform; Slightly soluble in methanol.[2][6][7] Good solubility in polar solvents.[5] | [2][5][6][7] |

| pKa | 14.75 ± 0.10 (Predicted) | [2] |

| CAS Number | 96-80-0 | [1][2][7][8] |

| InChI | InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3 | [1][8][9] |

| SMILES | CC(C)N(CCO)C(C)C | [1][8] |

Chemical Structure

The structure of this compound features a central nitrogen atom bonded to two isopropyl groups and an ethyl alcohol group.

Experimental Protocols and Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity verification of this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer (e.g., Varian CFT-20) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[9][10]

-

¹H NMR Spectrum: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key chemical shifts for this compound in CDCl₃ are observed around 1.030 ppm (doublet, methyl protons of isopropyl groups), 2.631 ppm (triplet, methylene protons adjacent to nitrogen), 3.050 ppm (septet, methine protons of isopropyl groups), and 3.459 ppm (triplet, methylene protons adjacent to the hydroxyl group).[9]

-

¹³C NMR Spectrum: The carbon-13 NMR spectrum identifies the different carbon environments. Data is available on platforms like SpectraBase.[7][10]

Infrared (IR) Spectroscopy

Methodology: IR spectra can be obtained using various techniques, such as Attenuated Total Reflectance (ATR) for liquid samples.[7] The spectrum reveals the presence of specific functional groups.

-

Key Absorptions: The IR spectrum of this compound will prominently feature a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations from the alkyl groups are observed around 2850-3000 cm⁻¹. The C-N stretching vibration is typically seen in the 1000-1200 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Methodology: Mass spectra are generally acquired using electron ionization (EI) mass spectrometry.[11][12] This technique involves bombarding the molecule with electrons, causing it to ionize and fragment.

-

Fragmentation Pattern: The mass spectrum shows the mass-to-charge ratio (m/z) of the parent ion and its fragments. The molecular ion peak [M]⁺ for C₈H₁₉NO is expected at m/z 145.[11] Common fragments would result from the cleavage of C-C and C-N bonds.

Synthesis and Biological Relevance

General Synthesis Workflow

A common method for synthesizing this compound involves the reaction of diisopropylamine with ethylene oxide.[4] This reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the epoxide ring.

Biological Context: Precursor to Acetylcholinesterase Inhibitors

This compound is a known precursor in the synthesis of the nerve agent VX.[3] VX is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function.[13] Understanding this pathway is crucial for toxicology and the development of potential antidotes.

Mechanism of Acetylcholinesterase Inhibition:

-

Normal Function: Acetylcholine (ACh), a neurotransmitter, is released into the synaptic cleft to stimulate muscle contraction. AChE then rapidly breaks down ACh into choline and acetic acid, terminating the signal.[13]

-

Inhibition by VX: VX, an organophosphate, phosphorylates the serine hydroxyl group in the active site of AChE. This forms a stable, covalent bond.

-

Consequence: The inhibited enzyme can no longer hydrolyze ACh. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of nerve and muscle fibers, resulting in paralysis and death.[13]

References

- 1. Buy this compound | 96-80-0 [smolecule.com]

- 2. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]

- 3. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]

- 4. This compound|High-Purity Reagent [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

- 7. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound = 99 96-80-0 [sigmaaldrich.com]

- 9. 2-Diisopropylaminoethanol (96-80-0) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. (Diisopropylamino)ethanol [webbook.nist.gov]

- 12. (Diisopropylamino)ethanol [webbook.nist.gov]

- 13. VX (nerve agent) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(Diisopropylamino)ethanol (CAS 96-80-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diisopropylamino)ethanol, with the CAS Registry Number 96-80-0, is a versatile organic compound that serves as a crucial building block and intermediate in a wide array of chemical syntheses.[1] Structurally, it is a tertiary amino alcohol, featuring a hydroxyl group and a diisopropylamino group attached to an ethyl backbone. This unique combination of functional groups imparts both nucleophilic and basic properties, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, applications, and detailed experimental protocols relevant to its use in research and development.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is fundamental for its application in synthesis and analysis. The following tables summarize its key physicochemical properties and spectroscopic data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉NO | [3] |

| Molecular Weight | 145.24 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Ammoniacal | [4] |

| Boiling Point | 187-192 °C | |

| Melting Point | -39 °C | [4] |

| Density | 0.826 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.442 | |

| Flash Point | 64 °C (147 °F) | [3][4] |

| Vapor Pressure | <1 mmHg at 20 °C | |

| Solubility | Slightly soluble in water. Soluble in organic solvents. | [5] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 3.459, 3.22, 3.050, 2.631, 1.030 | [6] |

| ¹³C NMR | Data available in spectral databases. | [5][7] |

| Infrared (IR) Spectroscopy | O-H stretch (~3300 cm⁻¹) | [2][8] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): 145 m/z | [6][9] |

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable precursor and reagent in several key areas of chemical synthesis.

Pharmaceutical Synthesis: Propantheline Bromide

A significant application of this compound is in the synthesis of propantheline bromide, an antimuscarinic agent used to treat gastrointestinal disorders.[1][10] It serves as the alcohol component in the esterification of xanthene-9-carboxylic acid.[1][10]

This protocol outlines the esterification of xanthene-9-carboxylic acid with this compound and subsequent quaternization.

Step 1: Esterification of Xanthene-9-carboxylic Acid [1][10]

-

In a reaction vessel equipped with a Dean-Stark apparatus, dissolve xanthene-9-carboxylic acid in a suitable solvent such as xylene or toluene.

-

Add a molar equivalent of this compound to the solution.

-

Heat the mixture to reflux (approximately 137-140 °C).

-

Continuously remove the water formed during the reaction via azeotropic distillation.

-

Monitor the reaction progress. The reaction is typically complete within 10 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude ester, 2-(diisopropylamino)ethyl xanthene-9-carboxylate.

-

The crude product can be purified by vacuum distillation.

Step 2: Quaternization to Propantheline Bromide [10]

-

Dissolve the purified 2-(diisopropylamino)ethyl xanthene-9-carboxylate in a suitable solvent like acetone or acetonitrile.

-

In a pressure-rated reactor, add an excess of methyl bromide to the solution.

-

Seal the reactor and stir the mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, the propantheline bromide product will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid product with a cold solvent (e.g., acetone) to remove any unreacted starting materials.

-

Dry the purified propantheline bromide under vacuum.

Precursor in Phosphoramidite Chemistry for DNA/RNA Synthesis

This compound is a key precursor to phosphoramidite reagents, which are the building blocks for automated solid-phase synthesis of DNA and RNA oligonucleotides.[11][12] The diisopropylamino group on the phosphorus atom serves as a good leaving group during the coupling reaction, facilitating the formation of the phosphite triester linkage.[11][12]

The general workflow for phosphoramidite synthesis involves reacting a protected nucleoside with a phosphitylating agent, which is often prepared using a diisopropylamino-containing precursor. The resulting nucleoside phosphoramidite is then used in the automated synthesizer.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|High-Purity Reagent [benchchem.com]

- 3. Buy this compound | 96-80-0 [smolecule.com]

- 4. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]

- 5. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Diisopropylaminoethanol (96-80-0) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. (Diisopropylamino)ethanol [webbook.nist.gov]

- 9. (Diisopropylamino)ethanol [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. twistbioscience.com [twistbioscience.com]

- 12. mdpi.com [mdpi.com]

2-(Diisopropylamino)ethanol synthesis mechanism

An In-depth Technical Guide on the Synthesis of 2-(Diisopropylamino)ethanol

Introduction

This compound, also known as N,N-Diisopropylethanolamine (DIPA), is a vital chemical intermediate with the chemical formula C₈H₁₉NO.[1][2] It presents as a colorless to light yellow liquid with an ammoniacal odor and is a crucial building block in organic synthesis.[3][4] Its primary applications are as a precursor in the development of Active Pharmaceutical Ingredients (APIs), notably in anticholinergic drugs like propantheline bromide.[3][5] Additionally, it serves as an intermediate in the synthesis of agrochemicals and finds use as a catalyst, emulsifier, and corrosion inhibitor.[1][3] This guide provides a detailed examination of the core synthesis mechanisms, experimental protocols, and quantitative data associated with the production of high-purity this compound.

Core Synthesis Mechanisms

The industrial and laboratory synthesis of this compound is primarily achieved through two main nucleophilic reaction pathways. These methods are favored for their efficiency and scalability.

Method 1: Nucleophilic Ring-Opening of Ethylene Oxide

This is the most dominant industrial method, accounting for 75-80% of global production, favored for its milder operating conditions and simpler waste management.[3] The mechanism involves the nucleophilic attack of diisopropylamine on one of the carbon atoms of the ethylene oxide ring. The lone pair of electrons on the nitrogen atom acts as the nucleophile, leading to the opening of the strained three-membered epoxide ring. A subsequent proton transfer step yields the final this compound product. The reaction can be catalyzed by either Lewis acids or basic catalysts.[6]

References

- 1. Buy this compound | 96-80-0 [smolecule.com]

- 2. (Diisopropylamino)ethanol [webbook.nist.gov]

- 3. This compound|High-Purity Reagent [benchchem.com]

- 4. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. CN102126967B - Method for producing N,N-diisopropyl ethanolamine - Google Patents [patents.google.com]

physical and chemical properties of N,N-Diisopropylethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N,N-Diisopropylethanolamine, a significant tertiary amino alcohol. The information is curated for professionals in research and drug development, presenting key data in a structured format, including experimental methodologies and relevant applications.

Core Physical and Chemical Properties

N,N-Diisopropylethanolamine, also known as 2-(diisopropylamino)ethanol, is a colorless to slightly yellow, viscous, and hygroscopic liquid.[1] It possesses a distinct ammoniacal odor.[2] Its dual functionality, containing both a tertiary amine and a primary alcohol group, makes it a versatile building block in organic synthesis.[1]

Table 1: Physical Properties of N,N-Diisopropylethanolamine

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉NO | [1][3][4] |

| Molecular Weight | 145.24 g/mol | [3][4] |

| Boiling Point | 187-192 °C | [3][5][6] |

| Melting Point | -39 °C | [3][4][6] |

| Density | 0.826 g/mL at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.442 | [3][5] |

| Vapor Pressure | <1 mmHg at 20 °C | [3][5] |

| Flash Point | 79 °C (175 °F) | [3][4] |

| Solubility | Slightly soluble in water. Soluble in polar solvents like alcohols, and chloroform. Limited solubility in non-polar solvents like hexane and benzene. | [1][3][6] |

| pKa | 14.75 ± 0.10 (Predicted) | [3] |

Table 2: Chemical Properties and Reactivity

| Property | Description | Source(s) |

| Chemical Class | Amino alcohol | [1][3] |

| Reactivity | As an amino alcohol, it neutralizes acids in exothermic reactions to form salts and water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. Combination with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen. | [3][7] |

| Stability | Stable under normal conditions. Incompatible with acids and strong oxidizing agents. | [3][6] |

Synthesis and Experimental Protocols

General Synthesis Route

A common method for the synthesis of N,N-Diisopropylethanolamine involves the reaction of diisopropylamine with ethylene oxide. The reaction is typically carried out by introducing ethylene oxide into a cooled solution of diisopropylamine and water. The temperature is then raised to facilitate the reaction. The resulting product is purified by distillation.[6]

Experimental Protocols

Determination of Boiling Point:

The boiling point of N,N-Diisopropylethanolamine can be determined using standard laboratory distillation apparatus.

-

Apparatus: A round-bottom flask, heating mantle, distillation head with a condenser, thermometer, and receiving flask.

-

Procedure:

-

Place a sample of N,N-Diisopropylethanolamine in the round-bottom flask with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.

-

Begin heating the flask gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Determination of Density:

The density can be determined using a pycnometer or a calibrated hydrometer.

-

Apparatus: A pycnometer of a known volume, analytical balance.

-

Procedure (using a pycnometer):

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with N,N-Diisopropylethanolamine at a specific temperature (e.g., 25 °C).

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of pKa (Potentiometric Titration):

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Apparatus: A pH meter with a combination electrode, a burette, a beaker, and a magnetic stirrer.

-

Procedure:

-

Prepare a solution of N,N-Diisopropylethanolamine of known concentration in water or a suitable solvent mixture.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Applications in Drug Development and Research

N,N-Diisopropylethanolamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2][8] Its bifunctional nature allows for its incorporation into more complex molecular scaffolds.

-

Anticholinergic Drugs: It is a key precursor in the production of anticholinergic drugs such as propantheline bromide, which are used to treat conditions related to gastrointestinal motility and excessive sweating.[9][10]

-

Agrochemicals: The compound is also utilized in the synthesis of various agrochemicals.

-

Research Applications: Due to its structural features, it is a subject of research for the development of new therapeutic agents.[1] Studies have indicated potential anticonvulsive and anti-aggressive properties of compounds derived from it.[8]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of N,N-Diisopropylethanolamine would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the isopropyl groups (a septet and a doublet), and the protons of the ethanol backbone. A representative ¹H NMR spectrum in CDCl₃ shows signals at approximately 3.46 ppm (t), 3.05 ppm (m), 2.63 ppm (t), and 1.03 ppm (d).[11]

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule. A spectrum in Chloroform-d shows signals corresponding to the different carbon environments.[12]

Infrared (IR) Spectroscopy:

The IR spectrum of N,N-Diisopropylethanolamine will exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations will appear around 2850-3000 cm⁻¹. The C-N stretching and C-O stretching bands will be present in the fingerprint region.[7]

Mass Spectrometry (MS):

The mass spectrum of N,N-Diisopropylethanolamine would show a molecular ion peak (M⁺) at m/z 145. Fragmentation patterns would likely involve the loss of alkyl groups and cleavage adjacent to the nitrogen and oxygen atoms. The base peak is often observed at m/z 114.[13]

Safety and Handling

N,N-Diisopropylethanolamine is classified as a hazardous substance. It is harmful if swallowed and toxic in contact with skin or if inhaled.[14][15] It causes severe skin burns and eye damage.[3][14][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[3][14]

-

Handling: Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[15]

This guide is intended for informational purposes for qualified professionals and does not substitute for a comprehensive safety data sheet (SDS). Always consult the latest SDS before handling N,N-Diisopropylethanolamine.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound|High-Purity Reagent [benchchem.com]

- 3. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]

- 4. Buy this compound | 96-80-0 [smolecule.com]

- 5. 2-(ジイソプロピルアミノ)エタノール ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. indiamart.com [indiamart.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-Diisopropylaminoethanol (96-80-0) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 2-DIISOPROPYLAMINOETHANETHIOL HYDROCHLORIDE(41480-75-5) 1H NMR [m.chemicalbook.com]

- 14. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 15. opcw.org [opcw.org]

- 16. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Solubility of 2-(Diisopropylamino)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 2-(Diisopropylamino)ethanol (DIPEA-OH), a key intermediate in various chemical syntheses. Understanding its solubility profile is critical for process optimization, formulation development, and ensuring reaction efficiency. This document compiles available solubility data, outlines experimental methodologies for its determination, and provides visual workflows to aid in solvent selection.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. For this compound, a molecule possessing both a polar hydroxyl group and a sterically hindered tertiary amine, its solubility is governed by a complex interplay of intermolecular forces. These include hydrogen bonding capabilities via the hydroxyl group, dipole-dipole interactions, and London dispersion forces. The bulky isopropyl groups on the nitrogen atom also play a significant role in influencing how the molecule interacts with solvent molecules.

Qualitative and Quantitative Solubility Data

Available data on the solubility of this compound is largely qualitative. It is widely reported to be miscible with most common organic solvents, particularly polar ones, while exhibiting limited solubility in non-polar hydrocarbon solvents. It is also described as being slightly soluble in water.[1][2][3]

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility Description | Reference(s) |

| Polar Protic | ||

| Alcohols (e.g., Methanol, Ethanol) | Good solubility is expected due to the ability to form hydrogen bonds with the hydroxyl group of DIPEA-OH. One source specifies solubility in Methanol as "Slightly". | [3][4] |

| Water | Slightly soluble.[1][2] | [1][2] |

| Polar Aprotic | ||

| Ketones (e.g., Acetone) | Expected to be a good solvent. | |

| Esters (e.g., Ethyl Acetate) | Expected to be a good solvent. | |

| Halogenated (e.g., Dichloromethane, Chloroform) | Good solubility. One source specifies solubility in Chloroform as "Soluble". | [4] |

| Non-Polar | ||

| Aliphatic Hydrocarbons (e.g., Hexane) | Limited solubility is expected due to the significant difference in polarity.[3] | [3] |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Limited solubility is expected.[3] | [3] |

Note: The term "miscible" implies that the substances will mix in all proportions, forming a homogeneous solution.

Experimental Protocols for Solubility Determination

While specific, validated protocols for determining the solubility of this compound were not found in the public domain, a general experimental methodology can be outlined based on established principles for liquid solutes. The following is a generalized protocol that can be adapted for this purpose.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC-UV, NMR)

-

Syringes and filters (chemically compatible with the solvent and solute)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase becomes constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended micro-droplets of the undissolved solute.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Analytical Measurement:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a validated GC-FID method (or other suitable analytical technique) to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, g/kg of solvent, or molarity (mol/L).

-

Safety Precautions: this compound is corrosive and can cause severe skin and eye irritation.[2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization of Experimental Workflow and Logic

To aid in the practical application of these concepts, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical decision-making process for solvent selection.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for selecting a suitable solvent for this compound.

References

2-(Diisopropylamino)ethanol boiling point and vapor pressure

An In-depth Technical Guide on the Physicochemical Properties of 2-(Diisopropylamino)ethanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This compound (CAS No. 96-80-0), also known as N,N-Diisopropylethanolamine, is a compound utilized in the synthesis of various organic molecules, including as an intermediate in the production of pharmaceuticals.[1] This guide provides a detailed overview of its boiling point and vapor pressure, critical parameters for its handling, purification, and use in chemical reactions.

Physicochemical Data Summary

The boiling point and vapor pressure are fundamental properties that dictate a substance's volatility and phase behavior under different temperature and pressure conditions. The data for this compound are summarized below.

| Property | Value | Conditions |

| Boiling Point | 187-192 °C | at standard atmospheric pressure (literature value)[2][3][4] |

| 190.0 °C | Not specified | |

| 190.1 °C | Not specified[5] | |

| 191 °C | Not specified[6][7] | |

| 176 °C | Not specified[8] | |

| Vapor Pressure | <1 mm Hg | at 20 °C[2][3][9] |

| 0.08 mmHg | Not specified[1] | |

| <100 Pa | at 20 °C[5] |

Experimental Protocols for Determination of Physicochemical Properties

The accurate determination of boiling point and vapor pressure relies on standardized experimental protocols. While the specific methods used to obtain the cited data for this compound are not detailed in the search results, the following are common and reliable techniques for these measurements.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

1. Thiele Tube Method: This method is suitable for small quantities of a substance.[10]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the Durham tube.

-

The capillary tube is placed inside the Durham tube with the open end down.

-

The Durham tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (like mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath.[10]

-

As the temperature rises, the air trapped in the capillary tube expands, and a stream of bubbles will emerge from the open end.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed. As the apparatus cools, the bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10]

-

2. Distillation Method: For larger quantities, the boiling point can be determined during simple distillation.[11]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and heating mantle.

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips or a magnetic stir bar.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to boiling.

-

The temperature is recorded when the vapor condensation on the thermometer is in equilibrium with the vapor passing into the condenser. This stable temperature reading during the distillation of the bulk of the liquid is the boiling point.

-

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

1. Static Method: This method involves measuring the pressure of the vapor over the liquid in a closed container at a constant temperature.

-

Apparatus: A flask connected to a pressure sensor and a temperature probe, placed in a temperature-controlled water bath.[12]

-

Procedure:

-

A small amount of the liquid is placed in the flask. The air is then removed from the flask to ensure the measured pressure is only due to the substance's vapor.

-

The flask is sealed and placed in a water bath at a specific temperature.

-

The system is allowed to reach equilibrium, which is indicated by a stable pressure reading.[12]

-

The pressure reading from the sensor is the vapor pressure of the liquid at that temperature.

-

The experiment is repeated at various temperatures to obtain a vapor pressure curve.[12]

-

2. Transpiration Method: This is a dynamic method where an inert gas is passed through or over the liquid at a known rate.[13]

-

Apparatus: A saturator containing the liquid sample, a flowmeter, and a trapping system, all maintained at a constant temperature.

-

Procedure:

-

A stream of an inert gas (e.g., nitrogen) is passed through the saturator at a constant, slow flow rate, allowing the gas to become saturated with the vapor of the substance.

-

The amount of vaporized substance is determined by trapping and quantifying it (e.g., by condensation at a low temperature and weighing, or by gas chromatography).

-

The vapor pressure is calculated from the amount of substance transported and the total volume of the gas that has passed through, using the ideal gas law and Dalton's law of partial pressures.

-

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining the boiling point and vapor pressure.

Caption: Boiling point determination workflow.

Caption: Vapor pressure measurement workflow.

References

- 1. Buy this compound | 96-80-0 [smolecule.com]

- 2. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]

- 3. 2-Diisopropylaminoethanol CAS#: 96-80-0 [m.chemicalbook.com]

- 4. AB141933 | CAS 96-80-0 – abcr Gute Chemie [abcr.com]

- 5. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. phillysim.org [phillysim.org]

- 12. bellevuecollege.edu [bellevuecollege.edu]

- 13. researchgate.net [researchgate.net]

The Diverse Biological Activities of Amino Alcohols: A Technical Guide for Drug Discovery Professionals

Introduction: Amino alcohols are a versatile class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. This unique bifunctionality imparts a wide range of physicochemical properties, making them valuable scaffolds in medicinal chemistry. Their structural diversity, which can be readily expanded through synthetic modifications, has led to the discovery of numerous derivatives with significant biological activities. This technical guide provides an in-depth overview of the potential biological activities of amino alcohols, with a focus on their anti-inflammatory, cytotoxic, antimicrobial, and antimalarial properties. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Anti-inflammatory Activity

A growing body of evidence highlights the potential of amino alcohol derivatives as potent anti-inflammatory agents. A notable mechanism of action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and the pathogenesis of inflammatory diseases such as sepsis. β-amino alcohol derivatives have been identified as inhibitors of the TLR4/MD-2 complex, thereby suppressing downstream inflammatory signaling.

Figure 1: TLR4 Signaling Pathway and Inhibition by β-Amino Alcohols.

The anti-inflammatory potential of long-chain 2-amino-alcohols has also been demonstrated in vivo, with significant inhibition of carrageenin-induced paw edema in rats.

| Compound Class/Name | Assay | Model | Activity (ED50/IC50) | Reference |

| Long-chain 2-amino-alcohols | Carrageenin-induced paw edema | Rats | ED50: 0.010 - 0.017 mmol/kg | |

| β-Amino alcohol derivatives | LPS-induced nitric oxide production | RAW 264.7 macrophage cells | IC50 in µM range | |

| Quinoxaline derivatives (DEQX, OAQX) | Leukocyte migration, IL-1β and TNF-α levels | Mouse carrageenan peritonitis model | Significant reduction | |

| Arabinofuranoside derivatives (5a, 5b, 5c) | Nitric oxide production | J774A.1 cells | >80% inhibition at 5 µg/mL | |

| Galactopyranoside derivative (8d) | Nitric oxide production | J774A.1 cells | 126% inhibition at 0.5 µg/mL |

Cytotoxic and Anticancer Activity

Amino alcohols have emerged as a promising scaffold for the development of novel anticancer agents. Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, demonstrating a range of potencies and mechanisms of action.

Figure 2: General Experimental Workflow for Cytotoxicity Assays.

Cytotoxicity of Simple and Fatty Acid-Based Amino Alcohols

The cytotoxicity of simple amino alcohols has been shown to be influenced by chain length and the position of the functional groups. For instance, in rat hepatoma (Fa32) cells, 6-amino-1-hexanol displayed significantly higher cytotoxicity than shorter-chain amino alcohols. The introduction of a phenyl group can also dramatically increase cytotoxicity.

| Compound | Cell Line | Activity (NI50 in mM) | Reference |

| 2-Amino-1-propanol | Fa32 (rat hepatoma) | 28 | |

| 3-Amino-1-propanol | Fa32 (rat hepatoma) | 29 | |

| 1-Amino-2-propanol | Fa32 (rat hepatoma) | 30 | |

| 2-Amino-1-butanol | Fa32 (rat hepatoma) | 14 | |

| 4-Amino-2-butanol | Fa32 (rat hepatoma) | 11 | |

| 5-Amino-1-pentanol | Fa32 (rat hepatoma) | 10 | |

| 6-Amino-1-hexanol | Fa32 (rat hepatoma) | 3 | |

| 2-Amino-2-phenyl-1,3-propanediol | Fa32 (rat hepatoma) | 3 |

Anticancer Activity of Amino Alcohol Derivatives

More complex amino alcohol derivatives have demonstrated potent anticancer activity against various human cancer cell lines. For example, quinoxaline-based amino alcohols, DEQX and OAQX, have shown significant dose-dependent reduction in the viability of HT-29 human colon adenocarcinoma cells. Eugenol-derived β-amino alcohols have also exhibited cytotoxicity against gastric (AGS) and lung (A549) adenocarcinoma cell lines, with some derivatives inducing apoptosis. Furthermore, naphthoquinone derivatives incorporating a β-amino alcohol fragment have shown promising antiproliferative activity against HeLa cells.

| Compound/Derivative Class | Cell Line(s) | Activity (GI50/IC50) | Reference |

| Quinoxaline derivatives (DEQX, OAQX) | HT-29 (colon) | Dose-dependent reduction in viability | |

| Eugenol β-amino alcohol derivatives | AGS (gastric), A549 (lung) | Enhanced cytotoxicity compared to eugenol | |

| Naphthoquinone derivatives (2a, 2c, 2e) | HeLa (cervix) | GI50: 5.6, 15.0, 17.0 µM | |

| Hydrazone derivative (1e) | A-549 (lung) | IC50: 13.39 µM | |

| Oxadiazole derivative (2l) | MDA-MB- |

N,N-Diisopropylethanolamine: A Comprehensive Technical Guide for Chemical Synthesis and Drug Development

An In-depth Review of a Versatile Amino Alcohol Building Block

N,N-Diisopropylethanolamine, also known as 2-(Diisopropylamino)ethanol, is a tertiary amino alcohol that serves as a crucial chemical intermediate and building block in a variety of synthetic applications.[1] Its bifunctional nature, containing both a sterically hindered tertiary amine and a primary hydroxyl group, allows for a diverse range of chemical transformations. This guide provides a detailed overview of its chemical properties, synthesis, and significant applications, particularly in the realm of pharmaceutical development, for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

N,N-Diisopropylethanolamine is a colorless liquid under standard conditions, though it may appear yellow with age.[2][3] It is characterized by an ammoniacal odor and is slightly soluble in water.[2][4] A comprehensive summary of its key physical and chemical properties is provided below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 96-80-0 | [5] |

| Molecular Formula | C₈H₁₉NO | [2] |

| Molecular Weight | 145.24 g/mol | |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 187-192 °C | [6] |

| Density | 0.826 g/mL at 25 °C | |

| Melting Point | -39.2 °C | [2] |

| Flash Point | 64 °C (147 °F) | [2] |

| Refractive Index (n20/D) | 1.442 | |

| Vapor Pressure | <1 mmHg at 20 °C | |

| Vapor Density | 5 (vs air) |

Synthesis of N,N-Diisopropylethanolamine

The industrial synthesis of N,N-Diisopropylethanolamine is primarily achieved through the reaction of diisopropylamine with ethylene oxide. This process leverages the nucleophilicity of the secondary amine to open the epoxide ring of ethylene oxide, forming the desired amino alcohol.

References

- 1. nbinno.com [nbinno.com]

- 2. N,N-Diisopropylaminoethanol - Wikipedia [en.wikipedia.org]

- 3. This compound|High-Purity Reagent [benchchem.com]

- 4. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 96-80-0 | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]

The Hygroscopic Nature of 2-(Diisopropylamino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-(Diisopropylamino)ethanol

This compound, also known as N,N-Diisopropylethanolamine, is a colorless to slightly yellow liquid with a characteristic amine-like odor.[1] Its molecular structure, featuring both a tertiary amine and a primary alcohol functional group, makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals.[1] The presence of these polar functional groups, capable of forming hydrogen bonds, is the primary reason for its affinity for water and its hygroscopic nature.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉NO | [2] |

| Molecular Weight | 145.24 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Boiling Point | 187-192 °C | [3][4] |

| Melting Point | -39 °C | [3] |

| Density | 0.826 g/mL at 25 °C | [3][4] |

| Vapor Pressure | <1 mmHg at 20 °C | [4] |

| Solubility in Water | Slightly soluble | [5] |

| Flash Point | 175 °F (79.4 °C) |

Understanding Hygroscopicity

Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding, usually ambient, atmosphere. This process can occur through absorption (where water molecules are drawn into the bulk of the substance) or adsorption (where water molecules adhere to the surface). For a liquid like this compound, absorption is the predominant mechanism. The degree of hygroscopicity can range from slight, where only a small amount of water is absorbed, to deliquescent, where a solid substance absorbs enough water to dissolve and form a liquid solution. As a liquid, DIPAE's hygroscopicity manifests as an increase in its water content when exposed to humid air.

The hygroscopic nature of a chemical is a critical consideration in a laboratory and manufacturing setting for several reasons:

-

Concentration and Purity: The absorption of water can dilute the compound, altering its concentration and potentially affecting reaction stoichiometry and kinetics.

-

Stability: The presence of water can promote degradation of the compound or other components in a formulation through hydrolysis.

-

Physical Properties: Water absorption can change the physical properties of the substance, such as its viscosity and density.

-

Handling and Storage: Hygroscopic materials require storage in tightly sealed containers in a dry environment to maintain their integrity.

Experimental Determination of Hygroscopicity in Liquids

While specific quantitative data for this compound is not publicly available, its hygroscopicity can be determined experimentally. The following are detailed methodologies adaptable for liquid amino alcohols.

Gravimetric Sorption Analysis

Gravimetric methods directly measure the change in mass of a sample as it is exposed to a controlled humidity environment. Dynamic Vapor Sorption (DVS) is a sophisticated gravimetric technique that is commonly used for this purpose.

Experimental Protocol: Dynamic Vapor Sorption (DVS) for a Liquid Sample

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 10-20 mg) is placed into the DVS instrument's sample pan.

-

Drying/Equilibration: The sample is initially dried under a stream of dry nitrogen gas (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry weight of the sample.

-

Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption of water.

-

Data Analysis: The change in mass at each RH step is recorded. The results are typically plotted as the change in mass (%) versus the relative humidity, generating sorption and desorption isotherms.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content of a sample. To assess hygroscopicity using this method, samples are exposed to controlled humidity environments for specific durations, and their water content is measured at different time points.

Experimental Protocol: Hygroscopicity Assessment using Karl Fischer Titration

-

Initial Water Content: Determine the initial water content of the this compound sample using a coulometric or volumetric Karl Fischer titrator.

-

Controlled Humidity Exposure: Place a known mass of the liquid sample in an open container within a desiccator or a humidity chamber set to a specific relative humidity (e.g., 50% RH and 80% RH) and a constant temperature (e.g., 25 °C).

-

Time-Course Measurement: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot of the sample and immediately determine its water content using Karl Fischer titration.

-

Data Analysis: Plot the water content (%) versus time for each humidity condition to determine the rate of water absorption. The equilibrium water content at each humidity level can also be determined if the experiment is run until the water content no longer increases.

Comparative Data for Structurally Similar Amino Alcohols

In the absence of specific quantitative hygroscopicity data for this compound, it is informative to consider data for structurally related amino alcohols. It is crucial to note that these data are for illustrative purposes and the hygroscopic behavior of DIPAE may differ.

-

2-(Diethylamino)ethanol (DEAE): This compound is also described as hygroscopic.[6] Like DIPAE, it is a tertiary amino alcohol, though with smaller alkyl groups. It is very soluble in water.[6]

-

Triethanolamine (TEA): TEA is a well-known hygroscopic liquid.[4][7] It is a viscous liquid that is miscible with water.[3] One study on the use of triethanolamine as a water-retaining agent in a dust suppressant formulation showed that solutions with concentrations between 0.1-1.0% maintained a moisture content consistently above 90% within 3 hours, indicating strong water retention properties.[8]

Table 2: Comparison of Relevant Properties of Amino Alcohols

| Property | This compound | 2-(Diethylamino)ethanol | Triethanolamine |

| Structure | [(CH₃)₂CH]₂NCH₂CH₂OH | (C₂H₅)₂NCH₂CH₂OH | N(CH₂CH₂OH)₃ |

| Molecular Weight | 145.24 g/mol | 117.19 g/mol | 149.19 g/mol |

| Boiling Point | 187-192 °C | 161 °C | 335.4 °C |

| Hygroscopic Nature | Yes[1] | Yes[6] | Yes[4][7] |

| Water Solubility | Slightly soluble[5] | Very soluble[6] | Miscible[3] |

The lower water solubility of this compound compared to 2-(Diethylamino)ethanol and Triethanolamine suggests that its capacity to absorb water might be less, though still significant. The bulky isopropyl groups may sterically hinder interactions with water molecules to some extent compared to the ethyl or hydroxyethyl groups in the other two molecules.

Implications for Drug Development and Research

The hygroscopic nature of this compound has several important implications for its use in research and drug development:

-

API and Intermediate Stability: If DIPAE is used as a raw material or intermediate in the synthesis of an active pharmaceutical ingredient (API), its water content must be carefully controlled to prevent unwanted side reactions or degradation of the final product.

-

Formulation Challenges: In liquid formulations, the absorption of atmospheric moisture can alter the concentration of the active ingredient and other excipients, potentially impacting the product's efficacy and shelf life.

-

Analytical Methods: The presence of variable amounts of water can interfere with certain analytical techniques. It is crucial to either use a dry sample or accurately determine the water content before analysis.

-

Storage and Handling: To maintain its quality, this compound should be stored in tightly sealed, moisture-proof containers in a dry, well-ventilated area. The use of desiccants may be advisable for long-term storage.

Conclusion

References

- 1. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. ams.usda.gov [ams.usda.gov]

- 7. monsonco.com [monsonco.com]

- 8. mdpi.com [mdpi.com]

2-(Diisopropylamino)ethanol molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides a concise technical overview of 2-(Diisopropylamino)ethanol, summarizing its core physicochemical properties.

Chemical Identity and Structure

This compound, also known as N,N-Diisopropylethanolamine, is an amino alcohol that contains both a tertiary amine and a primary alcohol functional group. This bifunctionality makes it a versatile intermediate in organic synthesis.

Caption: Key identifiers for this compound.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₈H₁₉NO | [1][2][3] |

| Molecular Weight | 145.24 g/mol | [1][3] |

| Appearance | Colorless liquid | [2][3][4] |

| Density | 0.826 g/mL at 25 °C | [2][5] |

| Boiling Point | 187-192 °C | [2][5] |

| Melting Point | -39 °C | [2][5] |

| Flash Point | 175 °F / 79 °C | [2][3] |

| Solubility | Slightly soluble in water. Soluble in chloroform. | [2][3][6] |

| Vapor Pressure | <1 mmHg (20 °C) | [2] |

| Refractive Index | n20/D 1.442 | [2] |

| CAS Registry Number | 96-80-0 | [1] |

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis due to its dual functional groups.[6] It is utilized as a precursor in the production of various organic compounds, including pharmaceuticals and agrochemicals.[3] Its basic nature also allows it to function as a catalyst or base in certain chemical reactions.[3] Notably, it is used in the preparation method for Fluvardiol, catalyzed by carbonyl reductase.[5] It is also identified as an intermediate in the synthesis of VX and NX nerve agents.[4]

Safety and Handling

This compound is considered a hazardous compound.[3] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe skin burns and eye damage.[3] The substance is a combustible liquid.[3] Proper safety precautions, including the use of personal protective equipment such as suitable clothing, gloves, and eye/face protection, are essential during handling.[2] It is incompatible with acids and strong oxidizing agents.[5]

References

Navigating the Terrain of 2-(Diisopropylamino)ethanol: A Technical Guide to Safe Handling and Emergency Preparedness

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-(Diisopropylamino)ethanol (DIPAE), a crucial chemical intermediate in various research and development applications. Aimed at researchers, scientists, and drug development professionals, this document synthesizes critical data on the substance's physicochemical properties, toxicity, and appropriate handling procedures to ensure a safe laboratory environment.

Section 1: Physicochemical and Toxicological Profile

This compound, a colorless to light yellow liquid, is recognized for its utility as a chemical intermediate.[1] However, its handling requires a thorough understanding of its inherent properties and potential hazards. The following tables summarize key quantitative data to provide a clear and concise reference for laboratory personnel.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 96-80-0 | [2][3] |

| Molecular Formula | C₈H₁₉NO | [1][4] |

| Molecular Weight | 145.24 g/mol | [1][5] |

| Appearance | Colorless to light yellow, clear liquid | [1][4][5][6][7][8] |

| Boiling Point | 187 - 192 °C (369 - 378 °F) | [2][7] |

| Melting Point | -39 °C (-38 °F) | [7] |

| Flash Point | 79 °C (174.2 °F) - Closed Cup | [4] |

| Density | 0.826 g/mL at 25 °C | [4][8] |

| Vapor Pressure | <1 mm Hg at 20 °C | [8] |

| Vapor Density | 5 (vs air) | [8] |

| Solubility | Slightly soluble in water. Soluble in polar solvents like alcohols. | [4][6][8][9] |

Table 2: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 860 mg/kg | [2][7][10] |

| LD50 | Rabbit | Dermal | 394 mg/kg | [1][2][7][10] |

| LC50 | Rat | Inhalation | 1,965 mg/m³ (6 h) | [2] |

| LC50 | Fathead Minnow | - | 201 mg/L (96 h) | [2] |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid and is harmful if swallowed.[2][7] It is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[2][6]

GHS Hazard Statements:

-

H311 + H331: Toxic in contact with skin or if inhaled.[2][6]

-

H412: Harmful to aquatic life with long lasting effects.[6]

Section 3: Safe Handling and Storage

Proper handling and storage are paramount to minimizing the risks associated with this compound.

Handling:

-

Use only in a well-ventilated area.[6]

-

Keep away from heat, sparks, open flames, and hot surfaces.[2][3][7]

-

Take measures to prevent the buildup of electrostatic charge.[2][3]

-

Do not eat, drink, or smoke when using this product.[2][6][7]

Storage:

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][3]

-

Store away from incompatible materials such as oxidizing agents and acids.[2]

Section 4: Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. nucro-technics.com [nucro-technics.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

2-(Diisopropylamino)ethanol acidity and basicity (pKa)

An In-depth Technical Guide on the Acidity and Basicity of 2-(Diisopropylamino)ethanol

This technical guide provides a comprehensive overview of the acidic and basic properties of this compound (DIPEA), a crucial amino alcohol in pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this document details the compound's pKa values, experimental protocols for their determination, and logical workflows, presenting complex data in an accessible format.

Physicochemical Properties

This compound is a colorless to light yellow liquid with the chemical formula C₈H₁₉NO.[1] It is an amino alcohol that is slightly soluble in water and functions as a building block in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Its dual functionality, containing both a tertiary amine and a primary alcohol, allows it to act as a base or a nucleophile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉NO | [1] |

| Molar Mass | 145.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid/oil | [1] |

| Boiling Point | 187-192 °C | [3] |

| Melting Point | -39 °C | [1] |

| Density | 0.826 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.442 | [3] |

| Solubility | Slightly soluble in water; Soluble in Chloroform | [1][4] |

Acidity and Basicity (pKa)

The chemical behavior of this compound is defined by its two ionizable groups: the tertiary amine and the hydroxyl group.

-

Basicity : The lone pair of electrons on the nitrogen atom of the tertiary amine makes the molecule basic. It can accept a proton (H⁺) to form a protonated species, the diisopropylaminoethylammonium ion. The pKa of this conjugate acid (pKaH) is a measure of the amine's basicity. A higher pKaH value indicates stronger basicity.

-

Acidity : The hydroxyl group (-OH) can donate a proton under strongly basic conditions, exhibiting weak acidity. The pKa for this deprotonation (pKa) measures the acidity of the alcohol.

While experimental data from a study using potentiometric titration exists, the specific pKa values were not available in the reviewed literature abstracts.[5][6] However, quantitative predictions and data from structurally similar compounds provide valuable insight.

Table 2: Dissociation Constants (pKa) of this compound

| Dissociation Constant | Description | Value | Value Type |

| pKa | Acidity of the hydroxyl group (-OH) | 14.75 ± 0.10 | Predicted |

| pKaH | Acidity of the conjugate acid (-N⁺H-) | ~9.0 - 10.0 | Estimated |

Note: The pKaH is an estimation based on structurally related tertiary amines. For comparison, the pKaH of the sterically hindered base N,N-Diisopropylethylamine (DIPEA) is approximately 8.5-9.0 in DMSO.[7] The value for this compound is expected to be in a similar or slightly higher range in an aqueous solution.

Acid-Base Equilibrium

The dual acidic and basic nature of this compound is described by the following equilibria. The diagram below illustrates the protonation of the amine group under acidic conditions and the deprotonation of the hydroxyl group under basic conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa values of ionizable substances. The procedure involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[8]

Materials and Equipment

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (carbonate-free)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Beaker or titration vessel

-

Inert gas (Nitrogen or Argon)

Procedure

-

Instrument Calibration : Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9]

-

Sample Preparation :

-

Accurately weigh a sample of this compound and dissolve it in high-purity water to prepare a solution of known concentration (e.g., 1-10 mM).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[10] This minimizes changes in activity coefficients.

-

-

Titration Setup :

-

Place a known volume (e.g., 20 mL) of the sample solution into the titration vessel.

-

If necessary, purge the solution with an inert gas like nitrogen for several minutes before and during the titration to remove dissolved CO₂, which can interfere with pH measurements, especially in alkaline regions.[11]

-

Immerse the calibrated pH electrode and the titrant delivery tube into the solution. Ensure the stir bar does not strike the electrode.

-

-

Titration Process for pKaH (Basicity) :

-

Titrate the sample solution with the standardized 0.1 M HCl solution.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point, where a sharp change in pH occurs.

-

-

Data Analysis :

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The equivalence point is the point of maximum slope on the curve, which can be precisely located by plotting the first derivative (ΔpH/ΔV vs. V).

-

The pKaH is equal to the pH at the half-equivalence point (the point where half of the amine has been protonated).[8]

-

The workflow for this experimental procedure is outlined in the diagram below.

References

- 1. 2-Diisopropylaminoethanol | 96-80-0 [amp.chemicalbook.com]

- 2. 7087-68-5 CAS | N,N-DIISOPROPYLETHYLAMINE | High Purity Solvents | Article No. 03355 [lobachemie.com]

- 3. 2-(二异丙氨基)乙醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Diisopropylaminoethanol | C8H19NO | CID 7313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

understanding the amine and hydroxyl functional groups in DIPA

An In-Depth Technical Guide to the Amine and Hydroxyl Functional Groups of Diisopropanolamine (DIPA)

Introduction

Diisopropanolamine (DIPA), with the molecular formula C₆H₁₅NO₂, is a versatile organic compound widely utilized across various industries, including pharmaceuticals, personal care, and gas treatment.[1][2] Its chemical versatility stems from the presence of two distinct functional groups: a central secondary amine and two secondary hydroxyl groups.[2][3] This unique bifunctional nature allows DIPA to act as a weak base, a nucleophile, an emulsifier, a stabilizer, and a chemical intermediate, making it a valuable molecule in drug development and chemical synthesis.[2][4][5] This guide provides a detailed examination of the chemical properties, reactivity, and analytical characterization of DIPA's amine and hydroxyl groups, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

The fundamental properties of DIPA are dictated by its functional groups. The following tables summarize key quantitative data for the molecule.

Table 1: Physical and Chemical Properties of Diisopropanolamine

| Property | Value | Source(s) |